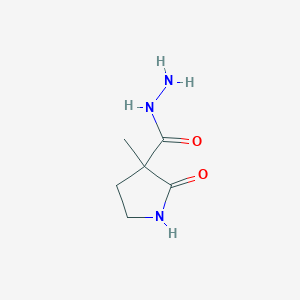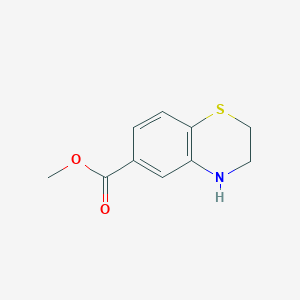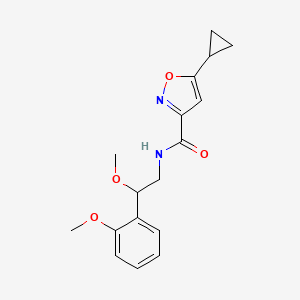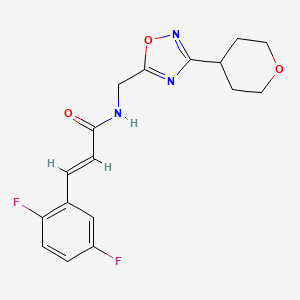![molecular formula C18H20N2O4S B2926516 3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide CAS No. 690647-82-6](/img/structure/B2926516.png)
3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cognitive Enhancements and Drug Discovery
One study discusses SB-399885, a sulfonamide derivative, as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This research demonstrates the potential of sulfonamide compounds in treating cognitive deficits related to Alzheimer's disease and schizophrenia, underlining the importance of such compounds in drug discovery and development for neurological conditions (Hirst et al., 2006).
Photodynamic Therapy for Cancer Treatment
Another research area involves the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy (PDT). These compounds have been shown to possess high singlet oxygen quantum yields, making them promising photosensitizers for cancer treatment. The study illustrates the potential of sulfonamide derivatives in improving the efficacy of PDT, a treatment modality that relies on photosensitizing agents to kill cancer cells upon light exposure (Pişkin, Canpolat, & Öztürk, 2020).
Idiopathic Pulmonary Fibrosis Treatment
Further, sulfonamide compounds have been explored for their therapeutic potential in treating idiopathic pulmonary fibrosis, a chronic, progressive lung disease. Research evaluating PI3K inhibitors, including sulfonamide derivatives, for their effectiveness in treating this condition underscores the role of such compounds in addressing fibrotic diseases (Norman, 2014).
Molecular Structure Analysis
In the realm of chemistry, sulfonamide compounds also serve as subjects for structural analysis, aiding in the understanding of molecular conformations and interactions. For instance, studies on the synthesis and characterization of N-(3-methoxybenzoyl)benzenesulfonamide provide insights into the crystal structure and stability of these compounds, contributing to the broader knowledge of chemical properties and reactivity (Sreenivasa et al., 2014).
Antibacterial Agents
Moreover, sulfonamide derivatives have been synthesized and tested for their antibacterial properties, particularly against Escherichia coli. This research highlights the potential of such compounds in developing new antibacterial agents to combat resistant bacterial strains, a critical need in the face of rising antibiotic resistance (Abbasi et al., 2019).
将来の方向性
The future directions for “3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” and related compounds could involve further studies on their synthesis, structural characterizations, and potential biological applications. For instance, a long-term objective could be to gain the capacity to create chlorophylls and bacteriochlorophylls and analogues thereof by facile de novo means for diverse studies across the photosynthetic sciences .
特性
IUPAC Name |
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-5-9-17(13-16)25(22,23)19-15-7-4-6-14(12-15)18(21)20-10-2-3-11-20/h4-9,12-13,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGSUOHVUMUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328412 |
Source


|
| Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690647-82-6 |
Source


|
| Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

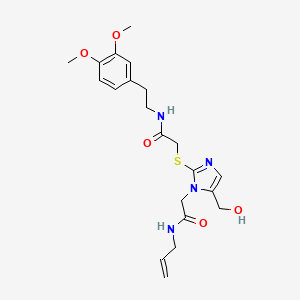
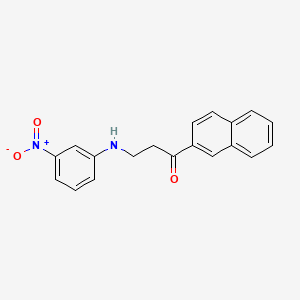

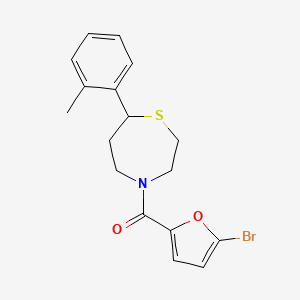
![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)
![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)
